6,7-Dimethyl-1-oxido-4-oxoquinoxalin-4-ium-2-carbonitrile
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Overview
Description
6,7-Dimethyl-1-oxido-4-oxoquinoxalin-4-ium-2-carbonitrile is a heterocyclic compound belonging to the quinoxaline family. Quinoxaline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the cyano group and the 1,4-dioxide functionality in this compound enhances its reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
6,7-Dimethyl-1-oxido-4-oxoquinoxalin-4-ium-2-carbonitrile can be synthesized through the Beirut reaction, which involves the reaction of benzofuroxane with active methylene nitriles . The reaction typically requires the presence of a base, such as sodium ethoxide, and is carried out under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethyl-1-oxido-4-oxoquinoxalin-4-ium-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the 1,4-dioxide functionality to the corresponding quinoxaline.
Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can be further explored for their biological activities.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives are being explored for their potential use as antibiotics and anticancer agents.
Mechanism of Action
The mechanism of action of 6,7-Dimethyl-1-oxido-4-oxoquinoxalin-4-ium-2-carbonitrile involves the generation of reactive oxygen species (ROS) and the induction of DNA damage . The compound interacts with cellular components, leading to oxidative stress and apoptosis in cancer cells. Its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline 1,4-dioxide: Shares the core structure but lacks the cyano and dimethyl groups.
2-Aminoquinoxaline 1,4-dioxide: Contains an amino group instead of the cyano group.
3-Amino-1,2,4-benzotriazine 1,4-dioxide: A closely related structure with similar biological activities.
Uniqueness
6,7-Dimethyl-1-oxido-4-oxoquinoxalin-4-ium-2-carbonitrile is unique due to the presence of both the cyano and dimethyl groups, which enhance its reactivity and biological properties. These functional groups contribute to its potent antimicrobial and anticancer activities, making it a valuable compound for further research and development.
Properties
CAS No. |
171880-76-5 |
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Molecular Formula |
C11H9N3O2 |
Molecular Weight |
215.21 g/mol |
IUPAC Name |
6,7-dimethyl-1-oxido-4-oxoquinoxalin-4-ium-2-carbonitrile |
InChI |
InChI=1S/C11H9N3O2/c1-7-3-10-11(4-8(7)2)14(16)9(5-12)6-13(10)15/h3-4,6H,1-2H3 |
InChI Key |
DEPCNRPDWXQSTI-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)[N+](=O)C=C(N2[O-])C#N |
Canonical SMILES |
CC1=CC2=C(C=C1C)[N+](=O)C=C(N2[O-])C#N |
Synonyms |
2-Quinoxalinecarbonitrile, 6,7-dimethyl-, 1,4-dioxide (9CI) |
Origin of Product |
United States |
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